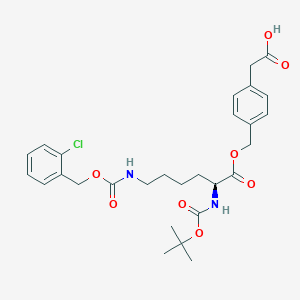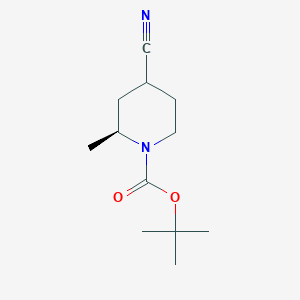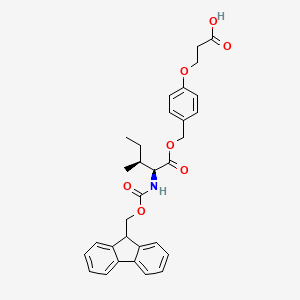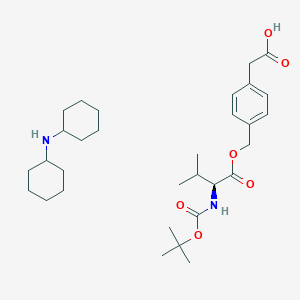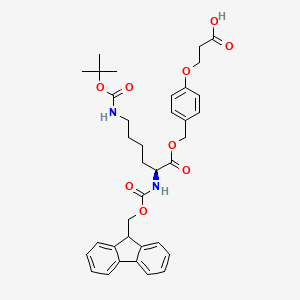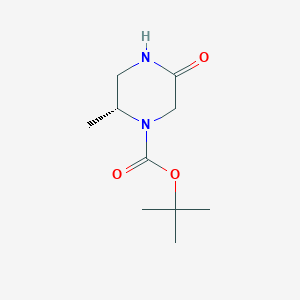
Boc-L-Arg(Tos)-O-CH2-Ph-CH2-COOH DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-L-Arg(Tos)-OH” is a derivative of arginine that is often used in Boc Solid Phase Peptide Synthesis (SPPS) . The tosyl protecting group can be removed with HF or TMSOTf . The guanidine group in the arginine side chain is strongly basic and easily forms hydrogen bonds .
Molecular Structure Analysis
The molecular structure of “Boc-L-Arg(Tos)-OH” includes a guanidine group in the arginine side chain, which is strongly basic and easily forms hydrogen bonds . The molecular weight of “Boc-Arg(Tos)-OH” is 428.50 .Chemical Reactions Analysis
The tosyl protecting group in “Boc-L-Arg(Tos)-OH” can be removed with HF or TMSOTf . This suggests that it can undergo chemical reactions under certain conditions.Physical And Chemical Properties Analysis
“Boc-L-Arg(Tos)-OH” is a powder . Its optical activity is [α]20/D −3.5±0.5°, c = 4% in DMF . It has a melting point of 90 °C (dec.) .Applications De Recherche Scientifique
Boc-DCHA has been used in various scientific research applications. It has been used in the study of enzyme-substrate interactions, as well as in the study of protein-protein interactions. It has also been used in the study of protein folding and structure. In addition, Boc-DCHA has been used in the study of signal transduction pathways and in the study of neurotransmitter systems.
Mécanisme D'action
Boc-DCHA has been found to interact with proteins, enzymes, and other biological molecules in a variety of ways. It has been found to bind to specific sites on proteins and enzymes, and to affect the activity of these molecules. It has also been found to interact with receptors on cell surfaces, and to affect the activity of these receptors. In addition, Boc-DCHA has been found to affect the structure and folding of proteins, as well as to affect the activity of signal transduction pathways.
Biochemical and Physiological Effects
Boc-DCHA has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes and proteins, as well as the activity of receptors on cell surfaces. It has also been found to affect the structure and folding of proteins, as well as the activity of signal transduction pathways. In addition, Boc-DCHA has been found to affect the production and release of neurotransmitters, as well as the activity of various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-DCHA in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is cost-effective and can be used in a variety of experiments. However, there are also some limitations to using Boc-DCHA in laboratory experiments. For example, it is difficult to control the exact concentration of the peptide, and its effects can vary depending on the concentration. Additionally, it can be difficult to determine the exact structure of the peptide, as the synthesis process can lead to minor variations in the peptide structure.
Orientations Futures
There are a number of potential future directions for the use of Boc-DCHA in scientific research. For example, it could be used to study the interactions between proteins and other molecules, as well as the effects of these interactions on cell signaling pathways. Additionally, it could be used to study the effects of peptides on the structure and folding of proteins. Furthermore, it could be used to study the effects of peptides on the production and release of neurotransmitters, as well as their effects on metabolic pathways. Finally, it could be used to develop new drugs and therapies targeting specific proteins, enzymes, and receptors.
Méthodes De Synthèse
Boc-DCHA is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a process in which the peptide is synthesized on an insoluble polymer support and then released from the support. This process is often used in the laboratory setting as it is efficient and cost-effective. The synthesis of Boc-DCHA is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This involves the stepwise addition of amino acids, with the Fmoc protecting group being used to protect the amino acids during the synthesis.
Propriétés
IUPAC Name |
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O8S.C12H23N/c1-18-7-13-21(14-8-18)40(36,37)31-25(28)29-15-5-6-22(30-26(35)39-27(2,3)4)24(34)38-17-20-11-9-19(10-12-20)16-23(32)33;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,22H,5-6,15-17H2,1-4H3,(H,30,35)(H,32,33)(H3,28,29,31);11-13H,1-10H2/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUHMHLYNPPKB-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
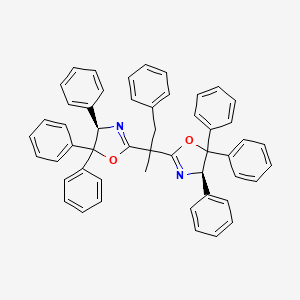
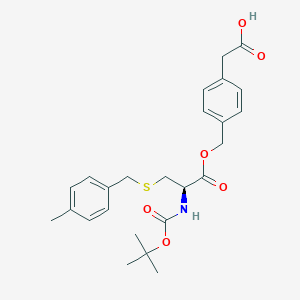
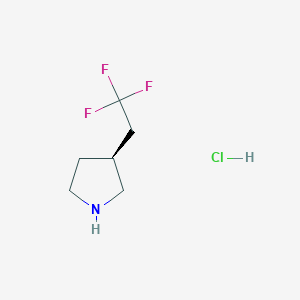
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
